molecular formula C7H5FO2 B1330501 2-Fluoro-3-hydroxybenzaldehyde CAS No. 103438-86-4

2-Fluoro-3-hydroxybenzaldehyde

Cat. No.: B1330501
CAS No.: 103438-86-4
M. Wt: 140.11 g/mol
InChI Key: JHPNLGYUKQTWHN-UHFFFAOYSA-N
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Description

2-Fluoro-3-hydroxybenzaldehyde is an organic compound with the chemical formula C7H5FO2. It is a colorless or yellowish solid with a special phenolic odor. This compound is known for its low solubility in water but is more soluble in organic solvents such as ethanol, acetone, and dichloromethane .

Mechanism of Action

Target of Action

It is known that this compound has three chemically reactive sites , which suggests that it could interact with a variety of biological targets.

Mode of Action

It is known to participate in reactions at the benzylic position . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation . The compound’s fluorine atom and hydroxyl group likely play key roles in these interactions.

Biochemical Pathways

It is used to synthesize fluorinated bicyclic heterocycles such as isoflavanone (chromanone) through gold (i) catalysed annulation reaction . This suggests that it may influence pathways involving these heterocycles.

Pharmacokinetics

Its molecular weight is 14011 , which is within the range generally favorable for oral bioavailability. It is a solid at room temperature , which could influence its absorption and distribution.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-3-hydroxybenzaldehyde. It is known to be air sensitive , and its storage temperature is recommended to be under inert gas (nitrogen or Argon) at 2-8°C . These factors should be considered when handling and using this compound.

Biochemical Analysis

Biochemical Properties

It is known that benzaldehydes can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Benzaldehydes have been shown to disrupt cellular antioxidation systems , but the specific effects of 2-Fluoro-3-hydroxybenzaldehyde on cell function, signaling pathways, gene expression, and cellular metabolism are yet to be studied.

Molecular Mechanism

Benzaldehydes can undergo various reactions at the benzylic position

Preparation Methods

2-Fluoro-3-hydroxybenzaldehyde can be synthesized through the fluorination of 3-hydroxybenzaldehyde. The specific reaction conditions, such as temperature and reaction time, are adjusted based on the desired yield and purity . Industrial production methods typically involve the use of fluorinating agents under controlled conditions to ensure safety and efficiency.

Chemical Reactions Analysis

2-Fluoro-3-hydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

2-Fluoro-3-hydroxybenzaldehyde has several applications in scientific research:

Comparison with Similar Compounds

2-Fluoro-3-hydroxybenzaldehyde can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-fluoro-3-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO2/c8-7-5(4-9)2-1-3-6(7)10/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPNLGYUKQTWHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343154
Record name 2-Fluoro-3-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103438-86-4
Record name 2-Fluoro-3-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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